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Compound of Interest

Compound Name: 2-Iodo-4-methoxybenzoic acid

Cat. No.: B1338052 Get Quote

This guide provides a detailed analysis of the spectroscopic data for 2-Iodo-4-
methoxybenzoic acid, a compound of interest for researchers, scientists, and professionals in

drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR) and

Infrared (IR) data based on analogous compounds, alongside available Mass Spectrometry

(MS) information. Furthermore, it includes comprehensive experimental protocols for acquiring

such spectroscopic data and a visual workflow for spectroscopic analysis.

Spectroscopic Data
The following tables summarize the key predicted and available spectroscopic data for 2-Iodo-
4-methoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectral Data (Predicted)

The ¹H NMR spectrum of 2-Iodo-4-methoxybenzoic acid is predicted to show distinct signals

for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The chemical

shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing

and sterically bulky iodo and carboxylic acid groups.
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Proton Assignment
Predicted Chemical Shift (δ)

in ppm (Solvent: CDCl₃)
Predicted Multiplicity

-COOH ~10-13 Singlet (broad)

Aromatic H (H-3) ~7.5-7.7 Doublet

Aromatic H (H-5) ~7.3-7.5 Doublet of doublets

Aromatic H (H-6) ~7.9-8.1 Doublet

-OCH₃ ~3.9 Singlet

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and

concentration and often appears as a broad singlet.

¹³C NMR (Carbon-13 NMR) Spectral Data (Predicted)

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The

predicted chemical shifts are as follows:

Carbon Assignment
Predicted Chemical Shift (δ) in ppm (Solvent:

CDCl₃)

C=O ~168-172

Ar-C (ipso, attached to -COOH) ~130-135

Ar-C (ipso, attached to -I) ~90-95

Ar-C (ortho to -COOH) ~138-142

Ar-C (ortho to -OCH₃) ~115-120

Ar-C (meta to -COOH, ortho to -I) ~122-126

Ar-C (ipso, attached to -OCH₃) ~160-164

-OCH₃ ~56

Infrared (IR) Spectroscopy
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The IR spectrum of 2-Iodo-4-methoxybenzoic acid is expected to display characteristic

absorption bands for the carboxylic acid and methoxy functional groups.

Functional Group
Predicted Absorption Range

(cm⁻¹)
Vibration Mode

O-H (Carboxylic acid) 2500-3300 (broad) Stretching

C-H (Aromatic) 3000-3100 Stretching

C=O (Carboxylic acid) 1680-1710 Stretching

C=C (Aromatic) 1580-1620 Stretching

C-O (Ether and Acid) 1200-1300 Stretching

C-I 500-600 Stretching

Mass Spectrometry (MS)
Mass spectrometry data provides information on the molecular weight and fragmentation

pattern of the compound. The predicted mass-to-charge ratios (m/z) for various adducts of 2-
Iodo-4-methoxybenzoic acid are presented below.[1]

Adduct m/z

[M+H]⁺ 278.95128

[M+Na]⁺ 300.93322

[M-H]⁻ 276.93672

[M+NH₄]⁺ 295.97782

[M+K]⁺ 316.90716

Experimental Protocols
The following are generalized methodologies for the acquisition of the spectroscopic data

presented.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of solid 2-Iodo-4-methoxybenzoic acid is

dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or

Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer, typically operating at a frequency of 300

MHz or higher for ¹H NMR, is used.

¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width that covers the expected range of chemical shifts (typically 0-15 ppm), and a

relaxation delay of 1-5 seconds between pulses.

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is conducted. Due to the lower

natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans and a

longer acquisition time are typically required compared to ¹H NMR. The spectral width

usually covers 0-220 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample like 2-Iodo-4-methoxybenzoic acid, the Attenuated

Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is

placed directly on the ATR crystal. Alternatively, a KBr (potassium bromide) pellet can be

prepared by grinding a small amount of the sample with dry KBr and pressing the mixture

into a thin, transparent disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is

recorded. The sample is then scanned, and the background is automatically subtracted. The

spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: For a solid organic compound, direct infusion or introduction via a solid

probe with heating can be used. Alternatively, the sample can be dissolved in a suitable
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solvent and introduced via liquid chromatography (LC-MS).

Ionization: Electrospray ionization (ESI) is a common soft ionization technique for polar

molecules like carboxylic acids, which can be analyzed in either positive or negative ion

mode.

Mass Analysis: A mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap, is

used to separate the ions based on their mass-to-charge ratio.

Data Acquisition: The detector records the abundance of ions at each m/z value, generating

a mass spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic

compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1338052#spectroscopic-data-of-2-iodo-4-
methoxybenzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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